N-(3-methyl-1,2-oxazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
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Description
N-(3-methyl-1,2-oxazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
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Biological Activity
N-(3-methyl-1,2-oxazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1,2-oxazole with cyclopentapyridazine derivatives. The reaction conditions often include the use of coupling agents and specific solvents to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:
Microorganism | Activity | MIC (µM) |
---|---|---|
Escherichia coli | Inhibition | 0.21 |
Pseudomonas aeruginosa | Inhibition | 0.21 |
Candida albicans | Moderate inhibition | 0.50 |
These findings suggest that the compound may be effective as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
-
Results :
- IC50 values ranged from 15 to 30 µM across different cell lines.
- Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway.
The mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways associated with cancer progression.
- Receptor Interaction : It may also interact with receptors linked to inflammatory responses, thereby exerting anti-inflammatory effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University.
- Results indicated a synergistic effect when combined with standard antibiotics against resistant strains.
-
Cancer Cell Line Study :
- A study published in Journal of Medicinal Chemistry demonstrated significant cytotoxicity against multiple cancer cell lines.
- The study employed flow cytometry to analyze apoptosis markers.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-6-12(21-17-8)15-14(20)9(2)18-13(19)7-10-4-3-5-11(10)16-18/h6-7,9H,3-5H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVMZJNYFEJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.